3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile
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Overview
Description
3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile is an organic compound with a complex structure that includes a phenyl group, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2-(pyridin-4-yl)butanenitrile
- 4-Oxo-4-(pyridin-3-yl)butanoic acid
- 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile
Uniqueness
3-Oxo-4-phenyl-2-(pyridin-3-yl)butanenitrile is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-oxo-4-phenyl-2-pyridin-3-ylbutanenitrile |
InChI |
InChI=1S/C15H12N2O/c16-10-14(13-7-4-8-17-11-13)15(18)9-12-5-2-1-3-6-12/h1-8,11,14H,9H2 |
InChI Key |
VIJCZNTUNRKYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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